molecular formula C8H9BrF3N3 B2546010 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 934063-79-3

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2546010
CAS No.: 934063-79-3
M. Wt: 284.08
InChI Key: JXGVTMSDWAKTMK-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been reported to target monoamine oxidase b , an important enzyme in the field of neurodegenerative disorders.

Mode of Action

It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that similar compounds can affect the cell cycle , suggesting that this compound may also influence cell cycle progression and other related pathways.

Result of Action

It’s known that similar compounds can exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.

Action Environment

It’s known that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are largely defined by its interactions with various biomolecules. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .

Cellular Effects

Some of its derivatives have shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .

Temporal Effects in Laboratory Settings

It is known that the compound can be used in the Suzuki–Miyaura cross-coupling reaction, which is a relatively stable and environmentally benign process .

Metabolic Pathways

The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds .

Preparation Methods

The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine derivative with an aryl or heteroaryl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. Microwave-assisted synthesis has also been employed to enhance reaction efficiency .

Chemical Reactions Analysis

3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-substituted heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For instance:

Properties

IUPAC Name

3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVTMSDWAKTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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